(S)-3-Butene-1,2-diol

Catalog No.
S679623
CAS No.
62214-39-5
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Butene-1,2-diol

CAS Number

62214-39-5

Product Name

(S)-3-Butene-1,2-diol

IUPAC Name

(2S)-but-3-ene-1,2-diol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m0/s1

InChI Key

ITMIAZBRRZANGB-BYPYZUCNSA-N

SMILES

C=CC(CO)O

Canonical SMILES

C=CC(CO)O

Isomeric SMILES

C=C[C@@H](CO)O

(S)-3-Butene-1,2-diol is a chiral organic compound with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol. It is characterized by the presence of two hydroxyl groups attached to a butene backbone, making it a diol. The compound exists as a colorless liquid at room temperature and is soluble in water and organic solvents. Its stereochemistry is crucial for its biological and chemical reactivity, as the (S)-enantiomer exhibits distinct properties compared to its (R)-counterpart.

, particularly in organic synthesis. Notably, it can undergo:

  • Heck Reactions: This compound is utilized in palladium-catalyzed Heck reactions, where it acts as a coupling partner to form carbon-carbon bonds. The reaction conditions can be optimized to achieve high enantiomeric excess and yield, making it valuable for synthesizing complex organic molecules .
  • Oxidation: The compound can be oxidized by alcohol dehydrogenase enzymes, leading to the formation of metabolites that may have implications for toxicity studies related to 1,3-butadiene exposure .

(S)-3-Butene-1,2-diol has been identified as a biomarker in environmental studies, particularly in monitoring exposure to 1,3-butadiene. Its metabolic pathways have been explored, revealing that it is oxidized stereoselectively by alcohol dehydrogenase. This metabolic disposition may contribute to the toxicological effects associated with 1,3-butadiene, highlighting the compound's relevance in toxicology and environmental health research .

Several methods exist for synthesizing (S)-3-butene-1,2-diol:

  • Dynamic Kinetic Asymmetric Transformation: A robust procedure involves the palladium-catalyzed transformation of 3,4-epoxy-1-butene into (S)-3-butene-1,2-diol. This method allows for high yields and enantiomeric excess under optimized conditions .
  • From L-(+)-Tartaric Acid: Another synthesis route involves converting L-(+)-tartaric acid into (S)-3-butene-1,2-diol. This pathway is significant for producing derivatives used in synthesizing various natural products.

(S)-3-Butene-1,2-diol has several applications across different fields:

  • Organic Synthesis: Its utility in asymmetric synthesis makes it an important building block for pharmaceuticals and agrochemicals.
  • Biomonitoring: As a biomarker for 1,3-butadiene exposure, it plays a critical role in occupational health studies.
  • Chiral Building Blocks: The compound serves as a precursor for various chiral intermediates used in the synthesis of complex molecules .

Research has indicated that (S)-3-butene-1,2-diol interacts with biological systems primarily through its metabolic pathways. Studies have shown that its oxidation by alcohol dehydrogenase leads to stereoselective products that may influence toxicity profiles related to 1,3-butadiene exposure . Understanding these interactions is vital for assessing environmental health risks.

(S)-3-butene-1,2-diol shares structural similarities with other diols and alkenes but stands out due to its specific stereochemistry and functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
(R)-3-butene-1,2-diolC₄H₈O₂Enantiomeric counterpart with different properties
1,4-butanediolC₄H₁₀O₂Linear structure; used in polymer production
2-buteneC₄H₈Simple alkene; lacks hydroxyl groups
Butane-1,2-diolC₄H₁₀O₂Different diol configuration; less chiral specificity

The uniqueness of (S)-3-butene-1,2-diol lies in its chiral nature and its specific applications in asymmetric synthesis and environmental monitoring. Its ability to participate in selective reactions further emphasizes its importance in both synthetic chemistry and biological studies.

XLogP3

-0.5

UNII

N4142M4L8H

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2S)-3-butene-1,2-diol

Dates

Last modified: 08-15-2023

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